![molecular formula C25H21N5O3 B2803073 N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-55-8](/img/no-structure.png)
N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazoline, which is a class of organic compounds with a wide range of biological properties . Quinazoline derivatives have been studied for their potential therapeutic applications, particularly in cancer treatment . The presence of the 1,2,3-triazole ring is also notable, as this heterocyclic scaffold is often used in medicinal chemistry and is explored in the design of quinazoline anti-tumor hybrids .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings including a quinazoline ring and a 1,2,3-triazole ring . The properties of these compounds often depend on the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the nitrile group is an important precursor capable of being transformed into various molecules via reduction, hydration, hydrolysis, nucleophilic addition, and [3 + 2] cycloaddition .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
The synthesis of triazoloquinazoline derivatives, including those similar to the specified compound, has been a subject of interest in medicinal chemistry due to their potential biological activities. A study by Danylchenko et al. (2016) focused on the synthesis and computer prediction of biological activities for a series of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolines. The research employed PASS and GUSAR software for activity prediction, identifying compounds with potential antineurotic activities, suggesting their use in treating male reproductive and erectile dysfunction. These compounds were classified as slightly toxic or practically nontoxic, indicating a promising safety profile for further research (Danylchenko, Drushlyak, & Kovalenko, 2016).
Chemical Structure and Reactivity
The structural and reactivity studies of the triazolo[1,5-a]quinazoline ring system offer foundational knowledge for understanding the chemical behavior of such compounds. Tennant (1966) explored the synthesis and reactivity of this heterocyclic system, providing insights into how its chemical properties can be manipulated for various applications. This work laid the groundwork for subsequent research in developing novel compounds with targeted biological activities (Tennant, 1966).
Antimicrobial and Antibacterial Evaluation
Research on triazoloquinazoline derivatives has also shown promising antimicrobial and antibacterial properties. Gineinah et al. (2001) synthesized a series of benzotriazines incorporating triazoloquinazoline structures, showing good potency in antimicrobial activities. Such studies indicate the potential of triazoloquinazoline derivatives, including the compound , in developing new antimicrobial agents (Gineinah, 2001).
Anticancer Activity
The exploration of triazoloquinazoline derivatives extends into anticancer research as well. Reddy et al. (2015) designed and synthesized a new series of triazoloquinoline derivatives, evaluating their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds demonstrated significant cytotoxicity, highlighting the potential of triazoloquinazoline structures in cancer therapy (Reddy et al., 2015).
Anti-inflammatory Agents
Shen et al. (2019) developed a series of triazoloquinazoline derivatives assessed for anti-inflammatory effects. One particular compound exhibited potent activity, outperforming the lead compound and ibuprofen in an in vivo model. This study suggests the compound's framework could be beneficial in creating effective anti-inflammatory agents (Shen et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the treatment of diseases like cancer . Additionally, more research could be done to better understand its physical and chemical properties and its mechanism of action.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 4-methoxybenzaldehyde with p-toluidine to form N-(4-methoxybenzyl)-p-toluidine. This intermediate is then reacted with ethyl acetoacetate to form 5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester. The final step involves the conversion of the ethyl ester to the carboxamide by reaction with ammonia.", "Starting Materials": [ "4-methoxybenzaldehyde", "p-toluidine", "ethyl acetoacetate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with p-toluidine in the presence of a catalyst to form N-(4-methoxybenzyl)-p-toluidine.", "Step 2: Reaction of N-(4-methoxybenzyl)-p-toluidine with ethyl acetoacetate in the presence of a base to form 5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester.", "Step 3: Conversion of the ethyl ester to the carboxamide by reaction with ammonia in the presence of a catalyst." ] } | |
CAS-Nummer |
1031623-55-8 |
Produktname |
N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Molekularformel |
C25H21N5O3 |
Molekulargewicht |
439.475 |
IUPAC-Name |
N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-3-7-17(8-4-15)22-23-27-25(32)20-12-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-5-10-19(33-2)11-6-16/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802990.png)

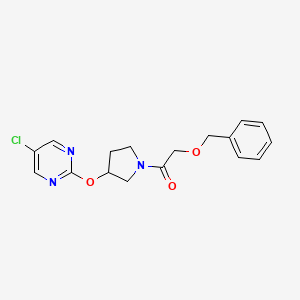
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2802994.png)

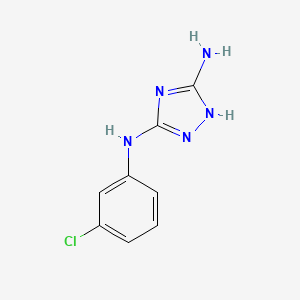
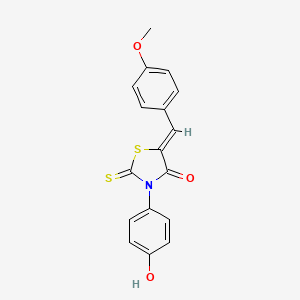
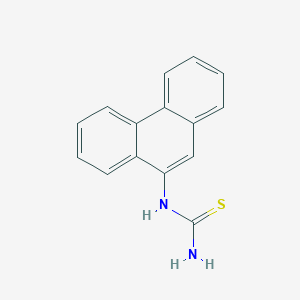

![N-(3-phenylpropyl)-3-[3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2803008.png)
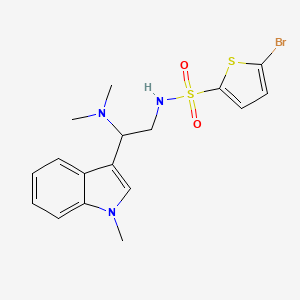

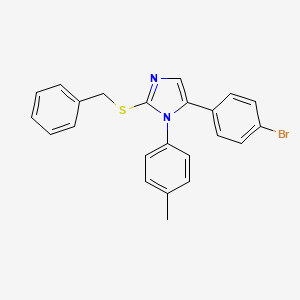
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2803013.png)